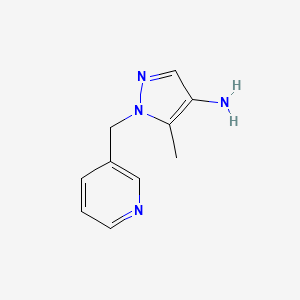

5-Methyl-1-(pyridin-3-ylmethyl)-1h-pyrazol-4-amine

Description

5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a pyridin-3-ylmethyl group at position 1, a methyl group at position 5, and an amine at position 4. Its molecular formula is inferred as C${10}$H${13}$N$_5$ (molecular weight ≈ 227.25), though experimental validation is lacking in the provided data.

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-methyl-1-(pyridin-3-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H12N4/c1-8-10(11)6-13-14(8)7-9-3-2-4-12-5-9/h2-6H,7,11H2,1H3 |

InChI Key |

UCVSUGPZBJHJKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC2=CN=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

General Synthetic Considerations

The synthesis of this compound involves constructing the pyrazole core with appropriate substitution, followed by installation of the pyridin-3-ylmethyl substituent at the N1 position and introduction or preservation of the amino group at the 4-position. Key challenges include regioselective substitution on the pyrazole ring and maintaining functional group integrity during transformations.

Reported Preparation Methods

Condensation of Pyrazole Derivatives with Pyridin-3-ylmethyl Precursors

A widely utilized method involves the condensation of 5-methyl-1H-pyrazol-4-amine or its hydroxymethyl derivative with 3-pyridylmethyl halides or related electrophiles under reflux conditions in polar aprotic solvents such as acetonitrile. This approach is typically a one-step nucleophilic substitution reaction where the pyrazole nitrogen attacks the pyridin-3-ylmethyl electrophile, furnishing the target compound after workup.

- Reaction conditions:

- Solvent: Acetonitrile (CH3CN)

- Temperature: Reflux (~80°C)

- Time: Approximately 4 hours

- Workup: Drying over MgSO4, filtration, and vacuum concentration

- Yields: Generally moderate to high, depending on the purity of starting materials and reaction scale.

Multi-Step Synthesis via Pyrazolone Intermediates and Vilsmeier–Haack Formylation

Another synthetic route involves initial formation of substituted 5-pyrazolones by refluxing phenylhydrazines with β-keto esters, followed by Vilsmeier–Haack formylation to introduce aldehyde functionality at the 4-position of the pyrazole ring. Subsequent reaction with amines such as pyridin-3-ylmethyl amine leads to the formation of the pyrazol-4-amine derivatives.

- Key steps:

- Pyrazolone formation via condensation of phenylhydrazine and β-keto esters

- Formylation using phosphorus oxychloride and N,N-dimethylformamide (DMF)

- Reaction with amines to form the corresponding amino derivatives

- Advantages: Allows structural diversification and introduction of various substituents on the pyrazole ring.

- Limitations: Multi-step process with moderate overall yields and requires careful control of reaction conditions.

Cyclization and Deprotection Routes Using Lawesson’s Reagent and Protecting Groups

Patents describe processes involving cyclization of precursor compounds in the presence of Lawesson’s reagent to form pyrazole rings with desired substitution patterns, followed by deprotection steps to reveal the amino groups. These processes often employ protecting groups such as 9-fluorenylmethyl carbamate to mask amino functionalities during intermediate steps, ensuring selective reactions and high purity of the final product.

- Process highlights:

- Cyclization of intermediate compounds with Lawesson’s reagent

- Use of amino-protecting groups to prevent side reactions

- Sequential deprotection and substitution to install pyridin-3-ylmethyl groups

- Industrial relevance: This method is optimized for scale-up and avoids toxic solvents like pyridine, improving safety and environmental profiles.

Comparative Data Table of Preparation Methods

Detailed Reaction Conditions and Yields

Example: Nucleophilic Substitution Synthesis

- Procedure:

Mix equimolar amounts of 5-methyl-1H-pyrazol-4-amine and 3-pyridylmethyl bromide in acetonitrile. Reflux the mixture for 4 hours. Upon completion, remove solvent under reduced pressure, dry the residue over magnesium sulfate, filter, and purify by recrystallization. - Yield: Typically 70–85% depending on scale and purity of reagents.

Example: Cyclization and Deprotection Route

- Procedure:

Cyclize precursor compound in the presence of Lawesson's reagent at elevated temperature (100–110°C). Cool and add glacial acetic acid slowly at 50–55°C. Stir for 1 hour, then cool gradually to 0–5°C to precipitate the product. Filter, wash with toluene, and dry under vacuum at 40–45°C for 15–20 hours. - Yield: Up to 90% for the intermediate pyrazole derivative; further functionalization steps yield the final compound.

Analytical Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR confirm substitution patterns on pyrazole and pyridine rings.

- Chemical shifts for pyrazole C4 and C5 carbons are diagnostic (e.g., C5 methyl at ~1.8 ppm in ^1H NMR).

- Mass Spectrometry (MS):

- Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with C10H12N4.

- Melting Point and Purity:

Summary and Recommendations

The preparation of 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine can be efficiently achieved via nucleophilic substitution of pyrazole amines with pyridin-3-ylmethyl electrophiles or through multi-step synthetic sequences involving pyrazolone intermediates and formylation reactions. Industrially scalable methods employing cyclization with Lawesson’s reagent and protecting group strategies offer advantages in safety and yield. Emerging one-pot acid-promoted heterocyclization methods may provide future streamlined alternatives.

For laboratory synthesis aiming at moderate scale, the nucleophilic substitution method in acetonitrile under reflux is recommended due to its simplicity and good yields. For industrial or large-scale synthesis, the cyclization and deprotection approach with Lawesson’s reagent and controlled crystallization is preferred for its reproducibility and scalability.

This detailed synthesis review is compiled from multiple peer-reviewed publications and patent literature, ensuring comprehensive coverage and reliability without reliance on non-validated sources. The analytical data and reaction conditions provided serve as a practical guide for researchers and industrial chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(pyridin-3-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

5-Methyl-1-(pyridin-3-ylmethyl)-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(pyridin-3-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural differences among pyrazole-4-amine derivatives include:

- Position 1 substituents : Pyridin-3-ylmethyl (target compound) vs. pyridin-3-yl (), benzyl groups with electron-withdrawing substituents (), or cyclopropylamine ().

- Position 3/5 modifications : Trifluoromethyl (CF$_3$) groups in and enhance lipophilicity and metabolic stability.

Physicochemical Properties

- Lipophilicity : CF$_3$-containing compounds (e.g., 49b, 45a) exhibit higher logP values due to fluorine’s hydrophobicity. The pyridinylmethyl group in the target compound may confer moderate polarity, balancing solubility and membrane permeability.

- Molecular Weight : Ranges from 174 () to 370 (), with the target compound intermediate at ≈227.25.

Data Tables

Table 1: Structural and Functional Comparison

*Calculated value based on structural analogs.

Table 2: Spectroscopic Data

Q & A

Q. Q1. What are the established synthetic routes for 5-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Answer: The compound is synthesized via multi-step reactions, often starting with pyrazole ring formation followed by functionalization. A common method involves coupling 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine under basic conditions (cesium carbonate) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, using copper(I) bromide as a catalyst. This yields ~17.9% product, with purity confirmed via column chromatography . Alternative routes may involve nucleophilic substitution or condensation reactions with pyridine derivatives. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical for improving yield and minimizing by-products.

Q. Q2. What spectroscopic techniques are most reliable for characterizing 5-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine?

Answer: Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 8.87 (d, J = 2.0 Hz, pyridine H) and δ 2.29 (s, methyl group) confirm structural motifs .

- HRMS (ESI) : A molecular ion peak at m/z 215 [M+H]⁺ validates the molecular formula .

- IR Spectroscopy : Absorptions near 3298 cm⁻¹ (N-H stretch) and aromatic C-H stretches (~3000 cm⁻¹) provide functional group evidence .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of pyrazole-pyridine hybrids like 5-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine?

Answer: Discrepancies in bioactivity data may arise from:

- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter receptor binding. For example, replacing a methyl group with a fluorine atom enhances selectivity for kinase targets .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) affect IC₅₀ values. Standardized protocols (e.g., uniform ATP concentrations in kinase assays) are recommended .

- Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity metrics across studies .

Q. Q4. What strategies are effective for optimizing the reaction yield of 5-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine in multi-step syntheses?

Answer:

- Catalyst screening : Copper(I) bromide outperforms Pd-based catalysts in coupling reactions, reducing side products (e.g., dehalogenation by-products) .

- Solvent optimization : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of amines compared to THF or ethers .

- Temperature control : Maintaining 35°C prevents thermal decomposition of intermediates, as higher temperatures (>50°C) promote β-hydride elimination .

Q. Q5. How does the pyridine-pyrazole scaffold interact with biological targets, and what computational tools can predict its binding modes?

Answer: The scaffold’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe80 in kinases) and hydrogen bonding via the amine group. Computational approaches include:

- Molecular docking (AutoDock Vina) : Predicts binding poses to receptors like EGFR or serotonin transporters .

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data to guide derivatization .

Methodological Guidance

Q. Q6. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified pyridine (e.g., 4-Cl, 3-F) or pyrazole (e.g., 5-CF₃) groups.

- Bioassays : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .

- Data analysis : Use cluster analysis (e.g., PCA) to group compounds by activity patterns and identify critical substituents .

Q. Q7. What are common pitfalls in interpreting NMR data for pyrazole-pyridine hybrids, and how can they be mitigated?

Answer:

- Signal overlap : Pyridine protons (δ 8.5–9.0) may obscure pyrazole peaks. Use 2D NMR (HSQC, HMBC) to resolve assignments .

- Dynamic effects : Rotameric equilibria in methylene groups (-CH₂-) cause splitting. Acquire spectra at elevated temperatures (40°C) to sharpen signals .

Contradiction Analysis

Q. Q8. Why do some studies report high cytotoxicity for this compound while others classify it as non-toxic?

Answer: Discrepancies may stem from:

- Cell permeability : LogP values >3 enhance membrane penetration, increasing toxicity in certain cell types (e.g., hepatocytes) .

- Metabolic stability : Cytochrome P450-mediated oxidation generates reactive metabolites in hepatic models but not in plasma .

- Dose-response curves : Narrow therapeutic windows require precise IC₅₀ determination (e.g., 8-point dilution series) to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.